molecular formula C18H22N4O3S2 B2379190 2-ethoxy-N-(5-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide CAS No. 476466-49-6

2-ethoxy-N-(5-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Cat. No. B2379190
CAS RN: 476466-49-6
M. Wt: 406.52
InChI Key: JYYGHCJCVOZXMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound contains several functional groups including an ethoxy group, a thiadiazole ring, a piperidine ring, and an amide group. Piperidines are a class of organic compounds with a six-membered ring containing one nitrogen atom .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the formation of the piperidine ring, followed by the introduction of the thiadiazole ring and the ethoxy group. The final step would likely involve the formation of the amide bond .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The piperidine ring would provide a basic center, while the amide group would provide a polar, potentially hydrogen-bonding site .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. The piperidine ring could undergo reactions typical of secondary amines, while the amide group could participate in reactions typical of carboxylic acid derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar amide group and the basic piperidine ring could influence its solubility and acidity .

Scientific Research Applications

Synthesis and Biological Activity

The synthesis of novel compounds with potential biological activities is a significant area of research. For example, compounds derived from benzodifuranyl, triazines, and thiazolopyrimidines have been synthesized and evaluated for their anti-inflammatory and analgesic properties. These compounds have shown promising activity as COX-2 inhibitors, demonstrating significant analgesic and anti-inflammatory effects (Abu‐Hashem et al., 2020). Similarly, hybrid molecules containing penicillanic or cephalosporanic acid moieties have been synthesized and investigated for their antimicrobial activities, with some exhibiting good to moderate antimicrobial activity against test microorganisms (Başoğlu et al., 2013).

Antimicrobial and Antiproliferative Effects

Compounds with antimicrobial and antiproliferative effects are crucial for developing new therapeutics. Thiazole-aminopiperidine hybrid analogues have been designed and synthesized as novel Mycobacterium tuberculosis GyrB inhibitors, showing significant activity against tuberculosis (Jeankumar et al., 2013). Additionally, novel 4-thiazolidinone-, pyridine-, and piperazine-based conjugates have been synthesized and demonstrated antiproliferative effects on human leukemic cells, highlighting their potential in cancer research (Sharath Kumar et al., 2014).

Imaging and Diagnostic Applications

The development of diagnostic agents for imaging purposes is another important research application. For instance, sigma receptor binding radioligands have been investigated for imaging breast cancer, offering potential for non-invasive diagnosis and assessment of proliferative activity in tumors (John et al., 1999).

Safety and Hazards

The safety and hazards of this compound would depend on its specific biological activity. As with any compound, appropriate safety precautions should be taken when handling it .

Future Directions

The potential applications of this compound would depend on its biological activity. If it shows promising activity in preliminary tests, it could be further developed and optimized .

properties

IUPAC Name

2-ethoxy-N-[5-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-1,3,4-thiadiazol-2-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O3S2/c1-2-25-14-9-5-4-8-13(14)16(24)19-17-20-21-18(27-17)26-12-15(23)22-10-6-3-7-11-22/h4-5,8-9H,2-3,6-7,10-12H2,1H3,(H,19,20,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYYGHCJCVOZXMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NC2=NN=C(S2)SCC(=O)N3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-ethoxy-N-(5-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.